Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate
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Overview
Description
Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a nitro group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate typically involves multiple steps:
Formation of the Dioxolane Ring: This step involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate: is unique due to its combination of a dioxolane ring, a nitro group, and a pyridine ring.
2-Methyl-1,3-dioxolane: A simpler compound with a dioxolane ring, used as a solvent and intermediate in organic synthesis.
6-Methyl-3-nitropyridine-4-carboxylate: A compound with a similar pyridine ring and nitro group, used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
methyl 2-[[1-(1,3-dioxolan-2-yl)-3-hydroxypropan-2-yl]amino]-6-methyl-3-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O7/c1-8-5-10(14(19)22-2)12(17(20)21)13(15-8)16-9(7-18)6-11-23-3-4-24-11/h5,9,11,18H,3-4,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYGALMUAQOERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC(CC2OCCO2)CO)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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